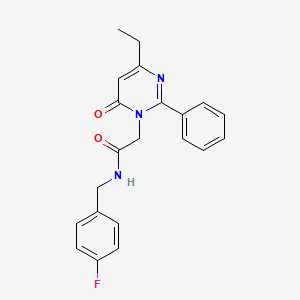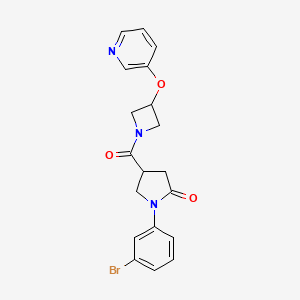
1-(3-Bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-Bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one" is a complex molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrrolidinone ring, which is a lactam (a cyclic amide), and an azetidine ring, which is a four-membered nitrogen-containing ring. Additionally, it has a bromophenyl group, which is a phenyl ring with a bromine substituent, and a pyridinyl group, which is a nitrogen-containing aromatic heterocycle.
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, we can infer from related literature that the synthesis of pyrrolidinones can be achieved through the carbonylation of azetidines, as described in the synthesis of pyrrolidinones by cobalt carbonyl catalyzed carbonylation of azetidines . This method shows high yields and regioselectivity, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(2-bromophenyl)azetidin-2-one and 1-(2-bromophenyl)pyrrolidin-2-one, has been studied, revealing that the pyrrolidin-2-one is substantially non-planar, while the azetidin-2-one is planar . This information suggests that the azetidine and pyrrolidinone rings in "this compound" may also exhibit distinct planarity or non-planarity, which could affect the compound's reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The bromophenyl group could be involved in various substitution reactions due to the presence of the bromine atom, which is a good leaving group. The azetidine and pyrrolidinone rings could participate in ring-opening reactions or serve as nucleophiles or electrophiles in various organic transformations. The pyridinyl group could also engage in reactions typical of aromatic heterocycles, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its molecular structure. The presence of multiple heteroatoms (nitrogen, oxygen) and the bromine atom would affect its polarity, solubility, and boiling point. The compound's stability could be influenced by the strain in the four-membered azetidine ring and the potential for intramolecular interactions between the different functional groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(3-Bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one is a compound that falls within the broader chemical space of azetidine and pyrrolidine derivatives, which are of significant interest in organic chemistry for their utility as building blocks in synthesis. Research has shown that compounds related to this chemical framework can be synthesized through methods such as ring expansion of 2-(α-hydroxyalkyl)azetidines to yield functionalized pyrrolidines. This process involves the stereospecific rearrangement of azetidines in the presence of nucleophiles, leading to pyrrolidine derivatives with the nucleophile incorporated at a specific position in the resulting molecule (Durrat et al., 2008).
Biological and Antimicrobial Activities
The structural motif of this compound is relevant to medicinal chemistry, where derivatives of pyrrolidines and azetidines have been explored for various biological activities. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from related compounds have shown significant antimicrobial activity against a range of aerobic and anaerobic bacteria. These derivatives exhibit minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential as antimicrobial agents (Bogdanowicz et al., 2013).
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c20-14-3-1-4-15(8-14)23-10-13(7-18(23)24)19(25)22-11-17(12-22)26-16-5-2-6-21-9-16/h1-6,8-9,13,17H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBVCVQIKHEZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

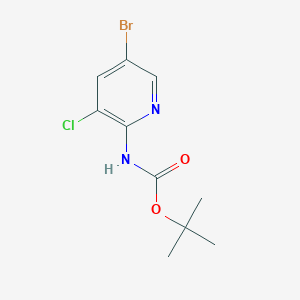
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B3016296.png)
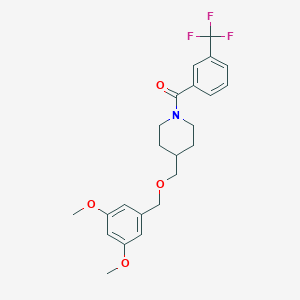
![1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3016300.png)

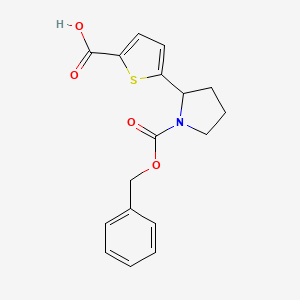
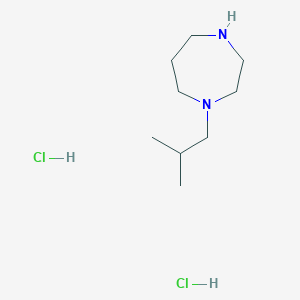
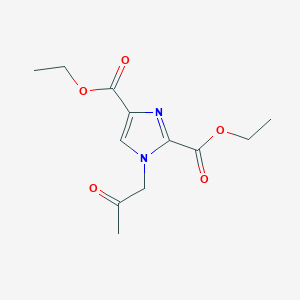


![1-Benzothiophen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3016310.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B3016314.png)
![6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016316.png)
